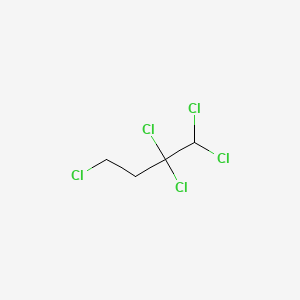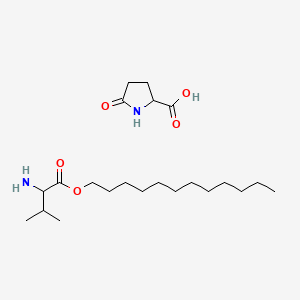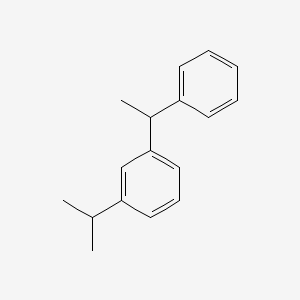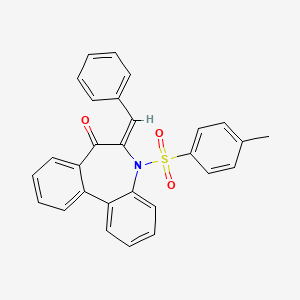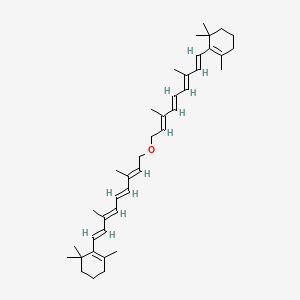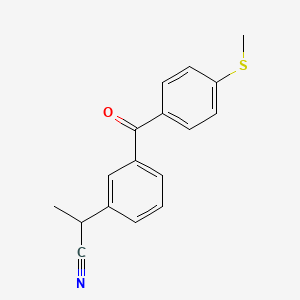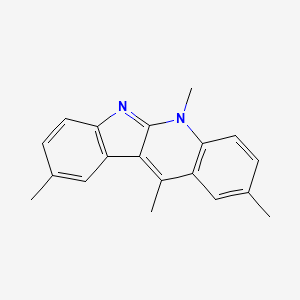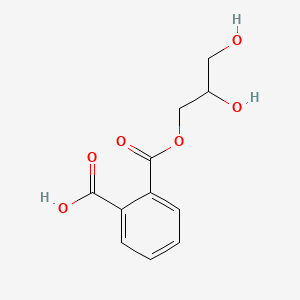
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol, also known as glycerylphthalate, is an ester formed from the reaction of 1,2-benzenedicarboxylic acid (phthalic acid) and 1,2,3-propanetriol (glycerol). This compound is commonly used as a plasticizer in the production of flexible plastics and as a component in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol is synthesized through an esterification reaction between 1,2-benzenedicarboxylic acid and 1,2,3-propanetriol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acid catalysts. The reaction mixture is then subjected to distillation to remove water and other by-products. The final product is purified through filtration and distillation to obtain a high-purity ester.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-benzenedicarboxylic acid and 1,2,3-propanetriol.
Transesterification: The ester can undergo transesterification reactions with other alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form phthalic anhydride and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and 1,2,3-propanetriol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Phthalic anhydride and other oxidation products.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible plastics, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,2-benzenedicarboxylic acid, ester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparaison Avec Des Composés Similaires
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester:
1,2-Benzenedicarboxylic acid, diisooctyl ester: Another plasticizer with similar uses but different ester groups, affecting its performance characteristics.
1,2-Benzenedicarboxylic acid, diphenyl ester: Used in different industrial applications, such as in the production of high-performance plastics and resins.
The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for particular applications in flexible plastics and biocompatible materials.
Propriétés
Numéro CAS |
53568-81-3 |
|---|---|
Formule moléculaire |
C11H12O6 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
2-(2,3-dihydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O6/c12-5-7(13)6-17-11(16)9-4-2-1-3-8(9)10(14)15/h1-4,7,12-13H,5-6H2,(H,14,15) |
Clé InChI |
MXHKJQTYOAFPBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


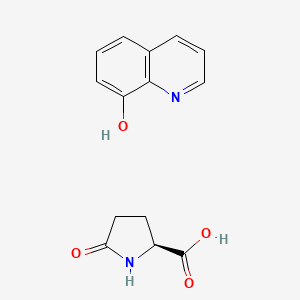
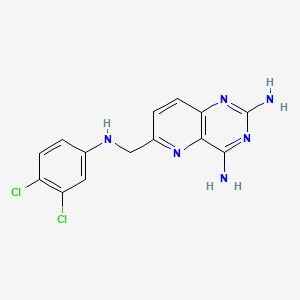
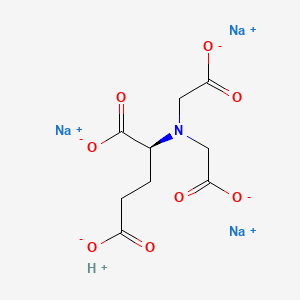
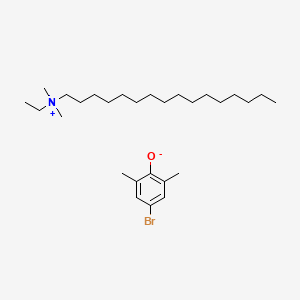
![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)

